1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene
Overview
Description
1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene is a chemical compound with the molecular formula C19H13ClF2. It is known for its unique structural properties, which include a chloro group, two fluorophenyl groups, and a phenylmethyl group. This compound is used in various scientific research applications due to its distinct chemical characteristics .
Preparation Methods
The synthesis of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene typically involves the reaction of 4-fluorobenzyl chloride with 2-fluorobenzene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Scientific Research Applications
1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific molecular targets.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene can be compared with similar compounds such as:
- 1-[Chloro(4-fluorophenyl)phenylmethyl]-4-fluorobenzene
- 1-[Chloro(4-fluorophenyl)phenylmethyl]-3-fluorobenzene
- 1-[Chloro(4-fluorophenyl)phenylmethyl]-5-fluorobenzene
These compounds share similar structural features but differ in the position of the fluorine atoms, which can influence their chemical reactivity and biological activity. The unique positioning of the fluorine atoms in this compound contributes to its distinct properties and applications .
Properties
IUPAC Name |
1-[chloro-(2-fluorophenyl)-phenylmethyl]-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2/c20-19(14-6-2-1-3-7-14,15-10-12-16(21)13-11-15)17-8-4-5-9-18(17)22/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDUCVYRINJLBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=CC=C3F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561892 | |
Record name | 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128092-75-1 | |
Record name | 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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